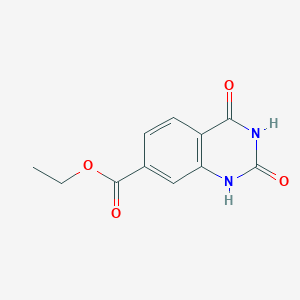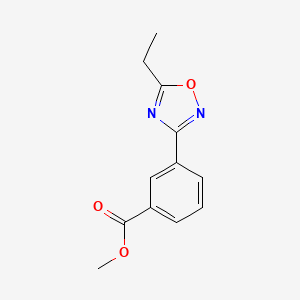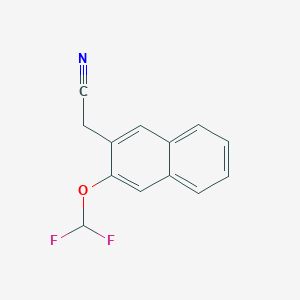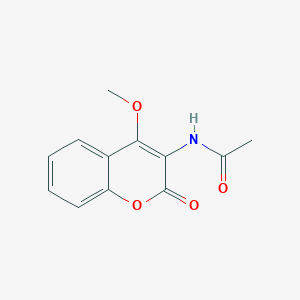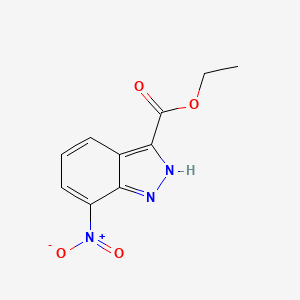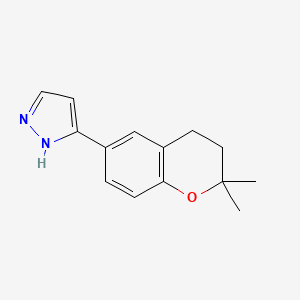
3-(2,2-Dimethylchroman-6-yl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,2-Dimethylchroman-6-yl)-1H-pyrazole is an organic compound that features a chroman ring system fused with a pyrazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Dimethylchroman-6-yl)-1H-pyrazole typically involves the reaction of 2,2-dimethylchroman-6-carbaldehyde with hydrazine hydrate under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The reaction conditions often include the use of ethanol as a solvent and heating the mixture to reflux .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,2-Dimethylchroman-6-yl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the pyrazole ring to a pyrazoline ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the chroman ring or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield chromanone derivatives, while reduction can produce pyrazoline derivatives.
Aplicaciones Científicas De Investigación
3-(2,2-Dimethylchroman-6-yl)-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antifungal and anticancer agent.
Materials Science: The compound’s unique structural properties make it a candidate for developing new materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used to study reaction mechanisms and pathways.
Mecanismo De Acción
The mechanism of action of 3-(2,2-Dimethylchroman-6-yl)-1H-pyrazole involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its antifungal or anticancer effects. The exact molecular targets and pathways are still under investigation, but it is believed to interact with cellular proteins and disrupt normal cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(5,7-Dihydroxy-2,2-dimethylchroman-8-yl)ethan-1-one
- 1-(5,7-Dihydroxy-2,2-dimethylchroman-6-yl)ethan-1-one
Uniqueness
3-(2,2-Dimethylchroman-6-yl)-1H-pyrazole is unique due to the presence of both chroman and pyrazole rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it different from other similar compounds that may only contain one of these rings .
Propiedades
Fórmula molecular |
C14H16N2O |
|---|---|
Peso molecular |
228.29 g/mol |
Nombre IUPAC |
5-(2,2-dimethyl-3,4-dihydrochromen-6-yl)-1H-pyrazole |
InChI |
InChI=1S/C14H16N2O/c1-14(2)7-5-11-9-10(3-4-13(11)17-14)12-6-8-15-16-12/h3-4,6,8-9H,5,7H2,1-2H3,(H,15,16) |
Clave InChI |
NTXYUGGSGPFFBQ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC2=C(O1)C=CC(=C2)C3=CC=NN3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



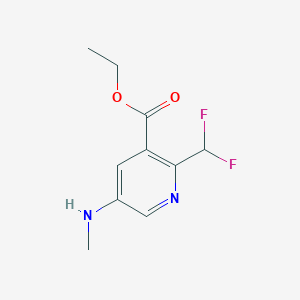
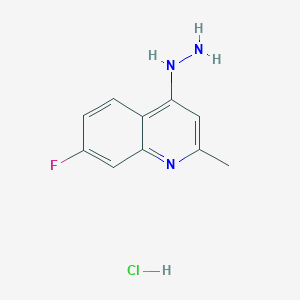

![Ethyl 2-(6-vinylimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B15067141.png)

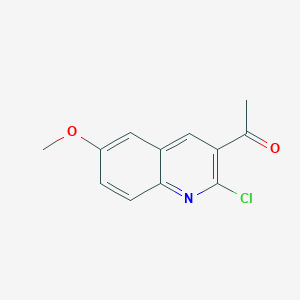
![8-Bromo-2-chloroimidazo[1,2-a]pyridine](/img/structure/B15067160.png)
